molecular formula C24H21N3O6S B2771068 (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 866347-02-6

(2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2771068
CAS No.: 866347-02-6
M. Wt: 479.51
InChI Key: FSNPFNWUARMZQV-LCUIJRPUSA-N
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Description

(2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can serve as a precursor for the synthesis of new chromene derivatives with potential biological activities.

Biology

    Enzyme inhibition: Some chromene derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

Medicine

    Anticancer agents: Chromene derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.

    Anti-inflammatory agents: These compounds may also exhibit anti-inflammatory properties.

Industry

    Dye intermediates: Chromene derivatives can be used in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of the benzenesulfonylhydrazinylidene group: This step may involve the reaction of the chromene derivative with benzenesulfonylhydrazine under suitable conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine, such as 4-methoxyaniline.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the chromene core.

    Reduction: Reduction reactions can target the sulfonylhydrazinylidene group or the chromene ring.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonylhydrazinylidene group may play a crucial role in binding to these targets, while the chromene core could facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(benzenesulfonylhydrazinylidene)-chromene-3-carboxamide: Lacks the methoxy groups.

    (2Z)-2-(benzenesulfonylhydrazinylidene)-8-methoxy-chromene-3-carboxamide: Lacks the N-(4-methoxyphenyl) group.

Uniqueness

The presence of both methoxy groups and the N-(4-methoxyphenyl) group in (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-8-methoxy-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-31-18-13-11-17(12-14-18)25-23(28)20-15-16-7-6-10-21(32-2)22(16)33-24(20)26-27-34(29,30)19-8-4-3-5-9-19/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNPFNWUARMZQV-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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